molecular formula C12H20Cl2N2O2 B3148351 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride CAS No. 643087-08-5

4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride

Cat. No.: B3148351
CAS No.: 643087-08-5
M. Wt: 295.2 g/mol
InChI Key: HAPWSYRLODQJQR-UHFFFAOYSA-N
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Description

4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound consists of an aniline group substituted with a morpholine ring via an ethoxy linkage, and it is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(4-morpholinyl)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the morpholinyl ethoxy group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitroaniline or nitrosoaniline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of central nervous system (CNS) active agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The morpholine ring plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity. This mechanism is particularly relevant in the context of CNS active agents, where the compound can modulate neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride can be compared with other similar compounds, such as:

    2,5-diethoxy-4-(morpholin-4-yl)aniline dihydrochloride: This compound has additional ethoxy groups, which may influence its chemical reactivity and biological activity.

    2-(2-Morpholinoethoxy)aniline: Lacks the dihydrochloride salt form, which can affect its solubility and stability.

Uniqueness: The presence of the morpholine ring and the ethoxy linkage in this compound imparts unique chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWSYRLODQJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643087-08-5
Record name 4-[2-(morpholin-4-yl)ethoxy]aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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